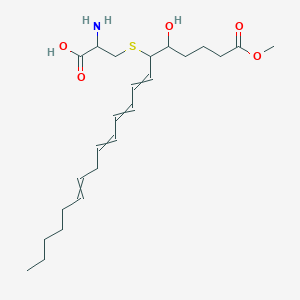

Leukotriene E4 methyl ester

Übersicht

Beschreibung

Leukotrien E4-methylester ist ein lipidlösliches Derivat von Leukotrien E4, einem Mitglied der Leukotrienfamilie. Leukotriene sind Eicosanoid-Entzündungsmediatoren, die in Leukozyten durch die Oxidation von Arachidonsäure und Eicosapentaensäure gebildet werden. Leukotrien E4-methylester wird gebildet, indem die Säuregruppe an Position 1 der Icosatetraenylkette verestert wird, was ihn lipidlöslicher macht als seine Stammverbindung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Leukotrien E4-methylester kann durch Veresterung von Leukotrien E4 synthetisiert werden. Der Prozess beinhaltet die Reaktion von Leukotrien E4 mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Salzsäure. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Leukotrien E4-methylester folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um konstante Reaktionsbedingungen zu gewährleisten. Das Produkt wird dann durch Techniken wie Destillation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Leukotrien E4-methylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkohole.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Leukotrien E4-methylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Untersuchung von Leukotrienwegen verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von Leukotrienen bei der zellulären Signalübertragung und Entzündung zu untersuchen.

Medizin: Forschungen zu Leukotrien E4-methylester tragen zum Verständnis von Entzündungskrankheiten wie Asthma und allergischer Rhinitis bei.

Industrie: Es wird bei der Entwicklung von Arzneimitteln verwendet, die auf Leukotrienwege abzielen.

Wirkmechanismus

Leukotrien E4-methylester übt seine Wirkung aus, indem es mit Leukotrienrezeptoren interagiert, insbesondere mit den Cysteinyl-Leukotrien-Rezeptoren. Diese Rezeptoren sind an der Regulation von Immunantworten und Entzündungen beteiligt. Die Verbindung fördert die Freisetzung von entzündungsfördernden Zytokinen, Chemokinen und Histamin, was zu Vasodilatation, erhöhter Gefäßpermeabilität und der Migration von Immunzellen zu Entzündungsherden führt .

Wirkmechanismus

Leukotriene E4 methyl ester exerts its effects by interacting with leukotriene receptors, specifically the cysteinyl leukotriene receptors. These receptors are involved in the regulation of immune responses and inflammation. The compound promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Leukotrien C4-methylester

- Leukotrien D4-methylester

- Leukotrien F4-methylester

Einzigartigkeit

Leukotrien E4-methylester ist aufgrund seiner spezifischen Struktur und Lipidlöslichkeit einzigartig, was seine Stabilität und Bioverfügbarkeit im Vergleich zu anderen Leukotrienen verbessert. Dies macht es besonders nützlich in der Forschung, die sich auf Lipidsignalisierung und entzündliche Wege konzentriert .

Eigenschaften

IUPAC Name |

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJQRIEAIDXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694026 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89461-65-4 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.